molecular formula C7H12O3 B13794817 2-Acetyl-3-methylbutanoic acid CAS No. 59144-21-7

2-Acetyl-3-methylbutanoic acid

Cat. No.: B13794817
CAS No.: 59144-21-7
M. Wt: 144.17 g/mol
InChI Key: HWAGUHCTQULPHH-UHFFFAOYSA-N
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Description

2-Acetyl-3-methylbutanoic acid is an organic compound with a distinct structure that includes both an acetyl group and a methylbutanoic acid moiety. This compound is known for its role in various chemical processes and its presence in certain natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-methylbutanoic acid can be achieved through several methods. One common approach involves the acetoacetic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The process includes steps such as deprotonation to form an enolate, nucleophilic substitution (S_N2) with an alkyl halide, acidic ester hydrolysis, decarboxylation, and tautomerization .

Industrial Production Methods

Industrial production of this compound often involves the hydroformylation of isobutylene with syngas to form isovaleraldehyde, which is then oxidized to produce the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Acetyl-3-methylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Acetyl-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. It can act as a precursor in metabolic pathways, influencing the production of other compounds. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-3-methylbutanoic acid is unique due to its combination of an acetyl group and a methylbutanoic acid moiety, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

59144-21-7

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-acetyl-3-methylbutanoic acid

InChI

InChI=1S/C7H12O3/c1-4(2)6(5(3)8)7(9)10/h4,6H,1-3H3,(H,9,10)

InChI Key

HWAGUHCTQULPHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C)C(=O)O

Origin of Product

United States

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